4-Amino-5-bromo-2-chloropyrimidine
CAS No.: 205672-25-9
Cat. No.: VC2005211
Molecular Formula: C4H3BrClN3
Molecular Weight: 208.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 205672-25-9 |
---|---|
Molecular Formula | C4H3BrClN3 |
Molecular Weight | 208.44 g/mol |
IUPAC Name | 5-bromo-2-chloropyrimidin-4-amine |
Standard InChI | InChI=1S/C4H3BrClN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) |
Standard InChI Key | QOWALNIZDHZTSM-UHFFFAOYSA-N |
SMILES | C1=C(C(=NC(=N1)Cl)N)Br |
Canonical SMILES | C1=C(C(=NC(=N1)Cl)N)Br |
Introduction
Chemical Properties and Structure
4-Amino-5-bromo-2-chloropyrimidine features the molecular formula C4H3BrClN3 with a molecular weight of 208.44 g/mol. The compound's structure consists of a six-membered pyrimidine ring incorporating two nitrogen atoms in the ring system along with the three distinctive substituents mentioned above .
The chemical reactivity of this compound is largely influenced by the electronic effects of its substituents. The halogen atoms (bromine and chlorine) exert electron-withdrawing effects, while the amino group provides electron-donating capabilities. This electronic distribution creates a polarized molecule with several reactive sites suitable for various chemical transformations, particularly nucleophilic substitution reactions.
Table 2.1: Chemical Identifiers and Properties of 4-Amino-5-bromo-2-chloropyrimidine
Property | Value |
---|---|
CAS Number | 205672-25-9 |
Molecular Formula | C4H3BrClN3 |
Molecular Weight | 208.44 g/mol |
IUPAC Name | 5-bromo-2-chloropyrimidin-4-amine |
Synonyms | 5-Bromo-2-chloropyrimidin-4-amine; 4-Amino-5-bromo-2-chloropyrimidin; 5-Bromo-2-chloro-4-pyrimidinamine |
pKa | 0.68±0.10 (Predicted) |
The compound exhibits weak basic properties due to the amino group, with a predicted pKa value of 0.68±0.10. This relatively low pKa value is attributed to the electron-withdrawing effects of the halogen substituents, which reduce the basicity of the amino group compared to simpler amine-containing compounds .
Physical Properties
4-Amino-5-bromo-2-chloropyrimidine exists as a liquid at standard conditions, with a distinctive clear brown to purple coloration that serves as a visual identifier during laboratory handling . The compound demonstrates specific thermal properties that are crucial for proper storage, handling, and purification strategies.
Table 3.1: Physical Properties of 4-Amino-5-bromo-2-chloropyrimidine
Property | Value |
---|---|
Physical State | Liquid |
Color | Clear brown to purple |
Melting Point | 187-188 °C (in acetonitrile); 189-191 °C (alternative source) |
Boiling Point | 369.8±22.0 °C (Predicted) |
Density | 1.960±0.06 g/cm³ (Predicted) |
Flash Point | 177.5±22.3 °C |
Water Solubility | Slightly soluble |
Storage Temperature | 2-8 °C (under inert gas) |
The melting point values reported in different sources show slight variations, with one source indicating 187-188 °C (measured in acetonitrile) and another reporting 189-191 °C. This slight discrepancy may be attributed to differences in measurement methods or sample purity . The compound's high boiling point (369.8±22.0 °C) reflects the strong intermolecular forces present in the molecule, particularly hydrogen bonding involving the amino group and dipole-dipole interactions from the halogen substituents .
Regarding solubility characteristics, 4-Amino-5-bromo-2-chloropyrimidine exhibits limited solubility in water but is generally more soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile. This solubility profile influences the choice of solvents for reactions, purifications, and analytical procedures involving this compound .
Category | Details |
---|---|
GHS Symbols | GHS05, GHS06 |
Signal Word | Danger |
Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |
Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |
Risk Statements | 22-37/38-41-36/37/38 |
Safety Statements | 26-39-36/37/39 |
RIDADR | UN2811 |
Laboratory personnel handling this compound should implement comprehensive safety measures including the use of appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles or face shields, and lab coats. Work should be conducted in a properly functioning chemical fume hood to minimize exposure to vapors .
In case of accidental exposure, specific first aid measures apply: for skin contact, immediate washing with soap and plenty of water is recommended; for eye contact, thorough rinsing with water for at least 15 minutes while holding eyelids apart; and for ingestion, immediate medical attention should be sought without inducing vomiting .
Proper storage conditions are essential for maintaining the stability and safety of 4-Amino-5-bromo-2-chloropyrimidine. The compound should be stored under inert gas (nitrogen or argon) at temperatures between 2-8 °C in tightly closed containers within well-ventilated areas away from heat sources, open flames, and incompatible materials .
Applications and Uses
The versatility of 4-Amino-5-bromo-2-chloropyrimidine makes it a valuable chemical entity across multiple scientific and industrial domains, with particularly significant roles in pharmaceutical research and agrochemical development.
Pharmaceutical Applications
In pharmaceutical research, 4-Amino-5-bromo-2-chloropyrimidine serves as an important intermediate in the synthesis of pyrimidine Schiff bases, which have demonstrated various biological activities including antibacterial, antioxidant, anti-inflammatory, and antifungal properties . The compound's unique structural features enable medicinal chemists to create libraries of novel bioactive molecules with potential therapeutic applications.
The strategic placement of reactive functional groups on the pyrimidine scaffold allows for selective modifications that can enhance binding to biological targets, improve pharmacokinetic properties, or reduce unwanted side effects in drug candidates. These characteristics make 4-Amino-5-bromo-2-chloropyrimidine particularly valuable in early-stage drug discovery programs focused on infectious diseases, inflammatory conditions, and potentially cancer research .
Agrochemical Applications
Within the agrochemical sector, 4-Amino-5-bromo-2-chloropyrimidine functions as a key building block for developing crop protection agents. The compound can be utilized in the synthesis of novel pesticides, herbicides, and fungicides that target specific biological pathways in agricultural pests while minimizing impact on beneficial organisms .
The halogenated structure contributes to enhanced stability and bioavailability of the resulting agrochemical products, potentially allowing for lower application rates and reduced environmental persistence. This aligns with modern agricultural chemistry's focus on developing more targeted and environmentally responsible crop protection solutions.
Research and Development Applications
Beyond its direct applications in pharmaceutical and agrochemical products, 4-Amino-5-bromo-2-chloropyrimidine plays a crucial role in fundamental research across organic chemistry, medicinal chemistry, and materials science. The compound enables scientists to explore new synthetic methodologies, investigate structure-activity relationships, and develop novel chemical entities with diverse functional properties .
Manufacturer | Product Number | Product Description | Packaging | Price (USD) |
---|---|---|---|---|
Alfa Aesar | H61429 | 4-Amino-5-bromo-2-chloropyrimidine, 95% | 1g | $26.50 |
Alfa Aesar | H61429 | 4-Amino-5-bromo-2-chloropyrimidine, 95% | 5g | $135.00 |
Alfa Aesar | H61429 | 4-Amino-5-bromo-2-chloropyrimidine, 95% | 25g | $567.00 |
TRC | A602048 | 4-Amino-5-bromo-2-chloropyrimidine | 10mg | $45.00 |
Biosynth Carbosynth | FA139934 | 4-Amino-5-bromo-2-chloropyrimidine | 2g | $45.00 |
The pricing structure observed in the commercial listings indicates a significant economy of scale, with larger quantities offering better value per gram. This pricing model is typical for specialty chemical intermediates that require multi-step synthesis processes with careful purification procedures. The availability in various package sizes from milligram to gram quantities accommodates both small-scale laboratory research and larger-scale development projects .
Most commercial sources provide 4-Amino-5-bromo-2-chloropyrimidine with a minimum purity of 95-98%, suitable for most synthetic applications. Higher purity grades may be available upon request for specialized applications requiring exceptional quality standards .
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